![molecular formula C39H30 B14230928 2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene CAS No. 587023-24-3](/img/structure/B14230928.png)
2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is a complex organic compound characterized by a central benzene ring substituted with three naphthalene groups via methylene bridges. This structure imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene typically involves the reaction of benzene-1,3,5-triyltrimethanol with naphthalene derivatives under specific conditions. One common method includes:
Starting Materials: Benzene-1,3,5-triyltrimethanol and naphthalene derivatives.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The benzene-1,3,5-triyltrimethanol is dissolved in an appropriate solvent, and the naphthalene derivative is added slowly. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where the naphthalene rings can be substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or DNA, altering their function and leading to various biological outcomes. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): Similar central benzene structure but with different substituents.
[Benzene-1,3,5-triyltris(methylene)]tris(triphenylphosphonium) tribromide: Contains triphenylphosphonium groups instead of naphthalene.
Uniqueness
2,2’,2’'-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene is unique due to its combination of a central benzene ring with three naphthalene groups, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Propriétés
Numéro CAS |
587023-24-3 |
|---|---|
Formule moléculaire |
C39H30 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
2-[[3,5-bis(naphthalen-2-ylmethyl)phenyl]methyl]naphthalene |
InChI |
InChI=1S/C39H30/c1-4-10-37-25-28(13-16-34(37)7-1)19-31-22-32(20-29-14-17-35-8-2-5-11-38(35)26-29)24-33(23-31)21-30-15-18-36-9-3-6-12-39(36)27-30/h1-18,22-27H,19-21H2 |
Clé InChI |
UIOCPYTUCWDSMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC3=CC(=CC(=C3)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
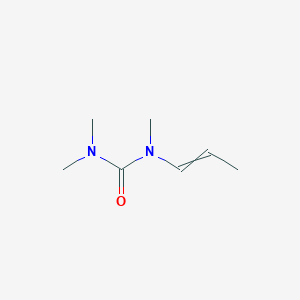
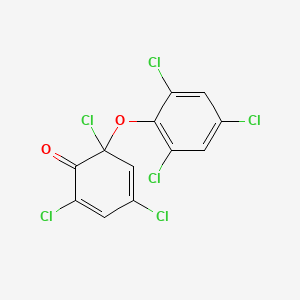
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
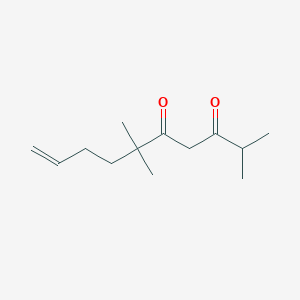
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)

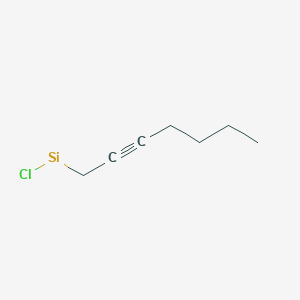



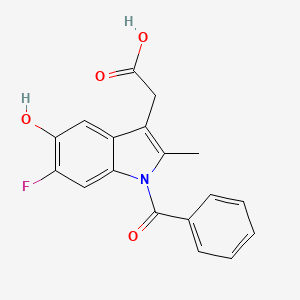
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
